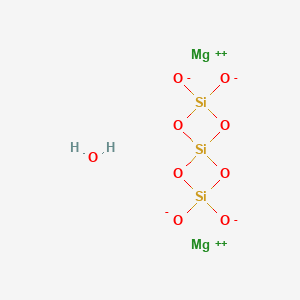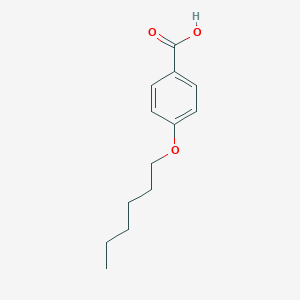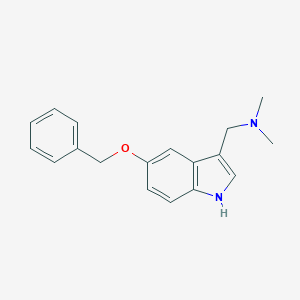
五酸化アンチモン
概要
説明
Antimony pentoxide, with the chemical formula
Sb2O5
, is a compound consisting of antimony and oxygen. It contains antimony in the +5 oxidation state and appears as a yellow, powdery solid. This compound is known for its use in various industrial applications, particularly as a flame retardant and a catalyst.Synthetic Routes and Reaction Conditions:
- One common method involves the hydrolysis of antimony pentachloride (
Hydrolysis of Antimony Pentachloride: SbCl5
) in water, resulting in the formation of hydrated antimony pentoxide. Another method is the oxidation of antimony trioxide (Oxidation of Antimony Trioxide: Sb2O3
) using nitric acid (HNO3
), which produces antimony pentoxide.Industrial Production Methods:
Hydrolysis Process: In industrial settings, antimony pentachloride is hydrolyzed under controlled conditions to produce high-purity antimony pentoxide.
Oxidation Process: Large-scale production often involves the oxidation of antimony trioxide with concentrated nitric acid, followed by purification steps to obtain the desired product.
Types of Reactions:
Oxidation: Antimony pentoxide can undergo further oxidation reactions, although it is already in a high oxidation state.
Reduction: It can be reduced to lower oxidation states of antimony, such as antimony trioxide.
Substitution: In some reactions, antimony pentoxide can participate in substitution reactions where oxygen atoms are replaced by other ligands.
Common Reagents and Conditions:
- Common reducing agents include hydrogen gas (
Reducing Agents: H2
) and carbon monoxide (CO
).Oxidizing Agents: Strong oxidizing agents like nitric acid are used in its preparation.
Reaction Conditions: These reactions typically require controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed:
- Reduction of antimony pentoxide can yield antimony trioxide (
Reduction Products: Sb2O3
) or elemental antimony.Oxidation Products: Further oxidation is less common but can lead to complex antimony oxides.
科学的研究の応用
Antimony pentoxide has a wide range of applications in scientific research and industry:
Flame Retardants: It is extensively used as a flame retardant in plastics, textiles, and coatings due to its ability to inhibit combustion.
Catalysts: It serves as a catalyst in various chemical reactions, including polymerization and oxidation processes.
Ion Exchange Resins: Antimony pentoxide is used in ion exchange resins for selective retention of cations in acidic solutions.
Glass and Ceramics: It is employed in the production of specialty glasses and ceramics, enhancing their properties.
Flame Retardant Mechanism:
Physical Barrier: Antimony pentoxide forms a protective layer on the material’s surface, preventing oxygen from reaching the underlying material and thus inhibiting combustion.
Chemical Interaction: It interacts with halogenated flame retardants to form antimony halides, which are effective in quenching free radicals generated during combustion.
Catalytic Mechanism:
Active Sites: The compound provides active sites for catalytic reactions, facilitating the conversion of reactants to products.
Pathways Involved: It participates in redox reactions, where it alternates between different oxidation states to drive the reaction forward.
作用機序
Target of Action
Antimony pentoxide (Sb2O5) is a chemical compound of antimony and oxygen . It primarily targets the myocardium , potentially affecting circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .
Mode of Action
Antimony pentoxide interacts with its targets by conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This process may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .
Pharmacokinetics
It’s known that the compound is insoluble in nitric acid but dissolves in a concentrated potassium hydroxide solution to give potassium hexahydroxoantimonate (v), or ksb(oh)6 .
Result of Action
Heating to 900 °C produces a white, insoluble powder of Sb2O4 in both α and β forms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antimony pentoxide. For instance, in an aqueous environment, pentavalent antimony is a weak oxidizing agent . The standard potential for the reduction of pentavalent antimony compared with the value for the biological redox pair can influence its action .
類似化合物との比較
- Antimony Trioxide (
Sb2O3
): A lower oxidation state of antimony, used similarly as a flame retardant but with different properties. - Bismuth Pentoxide (
Bi2O5
): Another pentoxide with similar applications but different chemical behavior. - Arsenic Pentoxide (
As2O5
): Chemically similar but more toxic, used in limited applications.
Uniqueness of Antimony Pentoxide:
- Higher Oxidation State: The +5 oxidation state of antimony in antimony pentoxide provides unique reactivity compared to its lower oxides.
- Versatility: Its ability to act as both a flame retardant and a catalyst makes it highly versatile in industrial applications.
- Safety Profile: Compared to arsenic pentoxide, antimony pentoxide is less toxic, making it safer for use in various applications.
Antimony pentoxide is a compound of significant industrial and scientific importance, offering unique properties and versatility in its applications. Its role as a flame retardant and catalyst, along with its relatively safer profile, makes it a valuable material in various fields.
特性
IUPAC Name |
(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFOYOSGPHIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sb](=O)O[Sb](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2O5, O5Sb2 | |
| Record name | antimony(V) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(V)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6050467 | |
| Record name | Antimony pentoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index] | |
| Record name | Antimony oxide (Sb2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony pentoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11935 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-60-9 | |
| Record name | Antimony pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony pentoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony pentoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)





![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)




